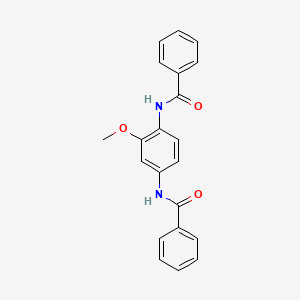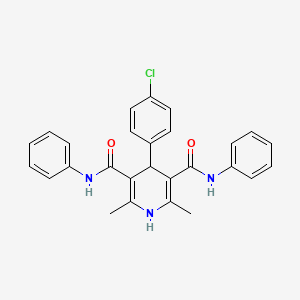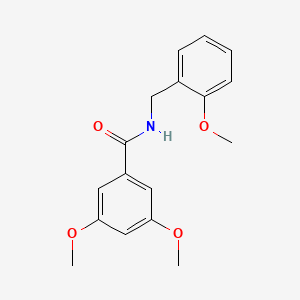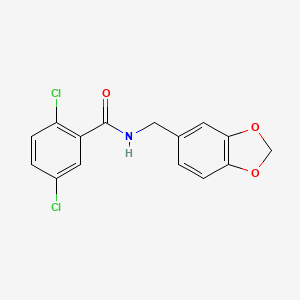![molecular formula C15H13ClN2O2S B5777730 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CMF-019, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. This compound has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. This compound is a synthetic compound, and its effects may not be representative of those of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific signaling pathways targeted by this compound. Additionally, more research is needed to determine the potential applications of this compound in other fields of research, such as cardiovascular disease and diabetes. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 4-chloroaniline. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGSGTRXMADGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)


![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)



![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)